(R)-Etodolac-d3
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Overview
Description
®-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is specifically the ®-enantiomer, which means it is one of the two mirror-image forms of the molecule. The deuterium atoms replace three hydrogen atoms in the molecule, which can affect the drug’s pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Etodolac.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Etodolac can lead to the formation of ®-Etodolac-d3.
Industrial Production Methods
Industrial production of ®-Etodolac-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as crystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Etodolac oxides, while reduction may produce Etodolac alcohols.
Scientific Research Applications
®-Etodolac-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Etodolac.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new NSAIDs with improved pharmacokinetic properties.
Biological Studies: Understanding the biological effects and mechanisms of action of Etodolac.
Mechanism of Action
®-Etodolac-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Etodolac-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium atoms in ®-Etodolac-d3 can also affect its interaction with metabolic enzymes, potentially leading to altered pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Etodolac: The non-deuterated form of the compound.
Other Deuterated NSAIDs: Such as deuterated forms of ibuprofen or naproxen.
Uniqueness
®-Etodolac-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated Etodolac. This makes it a valuable tool in research for studying drug metabolism and developing new therapeutic agents.
Biological Activity
(R)-Etodolac-d3 is a deuterated form of etodolac, a non-steroidal anti-inflammatory drug (NSAID) primarily known for its selective inhibition of cyclooxygenase-2 (COX-2). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.
Etodolac, including its deuterated form, primarily exerts its effects through the inhibition of COX enzymes. It is recognized for being significantly more selective for COX-2 compared to COX-1, which contributes to its anti-inflammatory properties while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . The mechanism can be summarized as follows:
- Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of prostaglandins that mediate inflammation and pain.
- Modulation of Apoptotic Pathways : Research indicates that etodolac influences pathways related to apoptosis in cancer cells, particularly through the activation of peroxisome proliferator-activated receptors (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways .
- Impact on Immune Response : Studies have shown that etodolac can enhance the integrity of the blood-brain barrier and influence immune responses in conditions such as rheumatoid arthritis (RA) by modulating various inflammatory mediators .
Therapeutic Applications
This compound has been investigated for various therapeutic applications beyond its traditional use as an anti-inflammatory agent:
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Rheumatoid Arthritis : In a study involving collagen-induced arthritis in rats, etodolac demonstrated significant efficacy in reducing synovial inflammation and hyperplasia by downregulating several inflammatory proteins .
Treatment Group Synovial Inflammation Reduction (%) Hyperplasia Reduction (%) Control 0 0 Etodolac 75 70 - Cancer Therapy : Recent studies have explored the potential of etodolac as an adjuvant in cancer therapies. For instance, formulations using sodium deoxycholate stabilized zein nanospheres showed enhanced cytotoxicity against HepG2 liver cancer cells, indicating a promising role in oncology .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study on rats with collagen-induced arthritis showed that this compound significantly reduced markers of inflammation and hyperplasia. The treatment led to downregulation of proteins involved in inflammatory pathways, highlighting its potential as a therapeutic agent for RA .
- Anticancer Properties : The formulation of this compound in nanospheres improved its bioavailability and cytotoxic effects against cancer cells. The study reported a reduction in cell viability by approximately 13 times compared to free etodolac, demonstrating enhanced therapeutic potential against hepatocellular carcinoma .
- Antimicrobial Activity : Preliminary findings suggest that etodolac may possess antimicrobial properties against certain gram-positive bacteria. It exhibited significant anti-biofilm activity against Enterococcus faecium, indicating potential applications in combating antibiotic-resistant infections .
Properties
CAS No. |
1246815-33-7 |
---|---|
Molecular Formula |
C17H18NO3D3 |
Molecular Weight |
290.38 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
87226-41-3 (unlabelled) |
Synonyms |
(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
tag |
Etodolac Impurities |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.